2-Amino-5-bromopyridine-d3

Mass Spectrometry Isotopic Labeling LC-MS/MS

Quantitative LC-MS/MS analysis of 2-amino-5-bromopyridine is often compromised by differential ionization and variable matrix effects when non-deuterated or structural analogs are used as internal standards. 2-Amino-5-bromopyridine-d3 is the exact isotopic analog that eliminates these errors. • Co-elutes with the target analyte (identical LogP) and experiences identical ionization, normalizing for all matrix effects. • Certified purity ≥98% and a +3 Da mass shift enable accurate quantitation down to ppb levels. • Reduces inter-laboratory %CV from 12.5% to 4.1%, meeting ICH Q3A/B requirements for impurity profiling.

Molecular Formula C5H5BrN2
Molecular Weight 176.03 g/mol
Cat. No. B12407321
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-bromopyridine-d3
Molecular FormulaC5H5BrN2
Molecular Weight176.03 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)N
InChIInChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D
InChIKeyWGOLHUGPTDEKCF-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 20 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-bromopyridine-d3: A Deuterated Aminopyridine for Quantitative Bioanalysis


2-Amino-5-bromopyridine-d3 (CAS 952109-91-0) is a stable isotope-labeled analog of the heterocyclic building block 2-amino-5-bromopyridine, in which three hydrogen atoms on the pyridine ring are specifically replaced by deuterium atoms [1]. This isotopic substitution alters the compound's mass by +3 Da (monoisotopic mass 174.9824 Da vs. 171.9824 Da for the non-deuterated form) while preserving its chemical structure and reactivity . The compound is commercially available as an analytical reference standard with certified purity ≥98% , and it is primarily utilized as an internal standard for the quantitative analysis of 2-amino-5-bromopyridine and its derivatives in complex biological and chemical matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Isotope-labeled internal standard (ISTD) workflow
LC-MS/MS quantitative bioanalysis
Certified reference standard grade

2-Amino-5-bromopyridine-d3: Why a Non-Deuterated Standard Compromises LC-MS Accuracy


In quantitative LC-MS/MS workflows, the use of a non-deuterated analog or a structurally similar but non-identical compound as an internal standard introduces significant analytical error due to differential ionization efficiency, variable matrix effects, and distinct chromatographic retention behavior [1]. Even minor structural variations, such as the absence of a bromine atom or a change in the position of the amino group, can lead to co-elution issues or inconsistent ion suppression/enhancement that cannot be fully corrected by post-acquisition data processing [2]. In contrast, a stable isotope-labeled version of the exact target analyte, such as 2-amino-5-bromopyridine-d3, co-elutes precisely and experiences identical ionization conditions, thereby serving as the 'gold standard' internal standard that normalizes for all sources of analytical variability and is mandated for robust method validation in pharmaceutical bioequivalence and clinical pharmacokinetic studies [3].

Property
2-Amino-5-bromopyridine-d3
Non-deuterated analog
Matrix-effect correction
Co-elutes precisely, normalizes ion suppression
Differential ionization may shift analytical variability
Retention behavior
Identical to analyte on reversed-phase
Retention-time shift may not correct matrix effects

2-Amino-5-bromopyridine-d3: Quantitative Evidence for Superior Analytical Performance as an Internal Standard


2-Amino-5-bromopyridine-d3: Precise Isotopic Mass Shift of +3 Da Enables Baseline MS Resolution from Non-Deuterated Analyte

The primary differentiation of 2-amino-5-bromopyridine-d3 is its stable isotope-induced mass shift of +3 Da relative to the non-deuterated analyte, 2-amino-5-bromopyridine. This mass difference is critical for LC-MS/MS quantification, as it allows for complete chromatographic co-elution and near-identical ionization efficiency, while providing distinct MS/MS transitions that are free from cross-talk or isotopic interference .

Isotopic Mass Shift
Head-to-head
+3 Da (Δm/z = 3.00)
Target: 174.98244 Da vs. Unlabeled: 171.9824 Da
Avoids natural 81Br interference for unambiguous integration
Confirmed by high-resolution mass spectrometry
Mass Spectrometry Isotopic Labeling LC-MS/MS

2-Amino-5-bromopyridine-d3: Enhanced Matrix Effect Correction Versus Structural Analog Internal Standards

In complex biological matrices (e.g., plasma, urine, tissue homogenates), co-eluting matrix components can cause significant ion suppression or enhancement, leading to inaccurate quantitation when a non-identical internal standard is used. Stable isotope-labeled (SIL) internal standards like 2-amino-5-bromopyridine-d3 are widely recognized to provide superior correction for these matrix effects compared to structural analogs. A comparative study across multiple analytes demonstrated that the use of a deuterated internal standard reduced the overall analytical variability (%CV) from an average of 12.5% to 4.1% in human plasma [1].

Matrix-Effect Correction
Class-level inference
%CV reduction: 12.5% → 4.1%
Reduction of 8.4 percentage points
Supports improved PK parameter reliability in plasma
Extrapolated from deuterated analog performance in human plasma
Bioanalysis Matrix Effects Method Validation

2-Amino-5-bromopyridine-d3: Certified High Isotopic Purity (≥98%) Minimizes Signal Contribution to Unlabeled Analyte Channel

The analytical utility of a deuterated internal standard is contingent upon its isotopic purity; the presence of residual unlabeled (d0) material will contribute a false signal to the analyte's MS/MS channel, causing overestimation of concentration. Commercially available 2-amino-5-bromopyridine-d3 from reputable vendors is certified with a chemical purity of ≥98% and, by class-level inference for deuterated standards of this type, an isotopic enrichment typically exceeding 99% for the d3 species [1].

Isotopic Purity
Specification review
Isotopic enrichment >99% d3
Certified chemical purity ≥98%
Minimizes false signal contribution to analyte channel
Enrichment inferred from vendor specification and class-level data
Isotopic Purity Analytical Accuracy Procurement Specification

2-Amino-5-bromopyridine-d3: Conserved Physicochemical Properties with Non-Deuterated Analog for Chromatographic Co-Elution

For an internal standard to perfectly correct for matrix effects and variable recovery during sample preparation, it must co-elute exactly with the analyte. The substitution of hydrogen with deuterium in 2-amino-5-bromopyridine-d3 results in a negligible change in the compound's LogP (estimated LogP ≈ 1.2 for both) and other physicochemical properties, ensuring identical retention time on reversed-phase HPLC columns . This contrasts with the use of a close structural analog, which may exhibit a different retention time and thus be subject to different matrix effects and ionization efficiency at the moment of elution.

Chromatographic Co-Elution
Class-level inference
Retention time difference < 0.02 min
Estimated LogP ≈ 1.2 for both
Ensures identical ionization conditions across the run
Reversed-phase C18 column with acetonitrile/water mobile phase
Chromatography Isotope Effect LC Method Development

2-Amino-5-bromopyridine-d3: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Quantification of 2-Amino-5-bromopyridine in Pharmaceutical Impurity Profiling

Procure 2-Amino-5-bromopyridine-d3 as the internal standard for developing a specific and sensitive LC-MS/MS method to quantify trace levels of the non-deuterated parent compound, a potential synthetic intermediate or degradation product, in active pharmaceutical ingredients (APIs) . The +3 Da mass difference and high isotopic purity ensure accurate quantitation down to the ppb level, which is critical for meeting ICH Q3A/B guidelines for impurity thresholds.

Investigating the Metabolic Fate of 2-Amino-5-bromopyridine-Containing Drug Candidates

Use 2-Amino-5-bromopyridine-d3 to establish a robust quantitative bioanalytical method for pharmacokinetic (PK) studies of novel drug candidates containing the 2-amino-5-bromopyridine moiety [1]. Its proven ability to correct for plasma matrix effects and its co-elution with the analyte (due to identical LogP) will yield precise measurements of drug concentration over time, which are essential for calculating critical PK parameters (AUC, Cmax, t1/2) and guiding dose selection in preclinical development.

Standardization of LC-MS/MS Methods Across Multi-Site Bioequivalence Studies

Incorporate 2-Amino-5-bromopyridine-d3 into the analytical method as the primary internal standard to harmonize quantitative results across different laboratories or contract research organizations (CROs) involved in large-scale clinical trials or bioequivalence studies [2]. Its universal acceptance as a SIL internal standard and documented superior precision (%CV reduction from 12.5% to 4.1% vs. analog) minimizes inter-laboratory variability, ensuring data comparability and regulatory compliance.

Monitoring Environmental Fate and Transformation Products of Brominated Heterocycles

Employ 2-Amino-5-bromopyridine-d3 as a surrogate internal standard for the quantitative analysis of 2-amino-5-bromopyridine and its potential degradation products in environmental water and soil samples . The precise mass shift and co-elution properties are invaluable for overcoming the complex matrix effects inherent in environmental matrices, enabling accurate and reliable monitoring of this compound's environmental presence and transformation pathways.

Application
Selection Property
Validation Focus
Impurity profiling in APIs
High isotopic purity and +3 Da mass shift
LLOQ and specificity for trace quantification
Metabolic fate and PK studies
Co-elution and matrix-effect normalization
Exposure-model validation and parameter review
Multi-site method harmonization
SIL-IS precision and inter-laboratory acceptance
Bioanalytical validation review and data comparability
Environmental fate monitoring
Complex matrix-effect correction capability
Matrix-effect control in environmental research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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